methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar biological activities.
7-Hydroxy-4-methylcoumarin: Another coumarin compound with antimicrobial properties.
Uniqueness
Methyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-(8-benzoyl-4-methyl-2-oxochromen-7-yl)oxy-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-14(2)12-19(24(27)28-4)29-18-11-10-17-15(3)13-20(25)30-23(17)21(18)22(26)16-8-6-5-7-9-16/h5-11,13-14,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDLGCDQMYPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)OC(CC(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.